Boc-D-Gln-ONp

Description

BenchChem offers high-quality Boc-D-Gln-ONp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Gln-ONp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMMCTZLXOVMFB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Gln-ONp: A Key Reagent in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Activated Amino Acids in Peptide Synthesis

In the intricate field of peptide and protein chemistry, the precise assembly of amino acid sequences is paramount to achieving desired biological activity and therapeutic efficacy. The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), relies on a meticulously controlled sequence of protection, activation, coupling, and deprotection steps. Within this framework, the choice of protecting groups and activation strategies profoundly influences the efficiency, purity, and overall success of the synthesis. This guide provides a comprehensive technical overview of N-α-tert-butyloxycarbonyl-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp), a critical reagent for the introduction of D-glutamine residues into peptide chains. We will delve into its chemical structure, properties, the rationale for its use, and detailed protocols for its application, providing researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Core Concepts: Understanding the Components of Boc-D-Gln-ONp

The functionality of Boc-D-Gln-ONp is best understood by dissecting its three key components: the D-glutamine core, the Boc protecting group, and the p-nitrophenyl (ONp) ester activating group.

-

D-Glutamine: The incorporation of non-proteinogenic amino acids, such as D-glutamine, is a common strategy in drug design to enhance peptide stability against enzymatic degradation, thereby prolonging their in vivo half-life and improving bioavailability.

-

Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group is a cornerstone of one of the two primary strategies in SPPS.[1] It masks the α-amino group of the amino acid, preventing unwanted side reactions during the coupling of the carboxyl group to the growing peptide chain.[2] The key advantage of the Boc group is its lability under acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without affecting the peptide-resin linkage or acid-sensitive side-chain protecting groups.[1]

-

p-Nitrophenyl (ONp) Ester: The p-nitrophenyl ester is a type of "active ester" used to facilitate the formation of the peptide bond. The electron-withdrawing nature of the nitro group makes the p-nitrophenolate anion a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the free amino group of the growing peptide chain.[3] This method of activation is well-established and offers a balance of reactivity and stability, allowing for efficient coupling reactions.[4]

Chemical Structure and Properties of Boc-D-Gln-ONp

The unique arrangement of its functional groups dictates the chemical behavior and utility of Boc-D-Gln-ONp in peptide synthesis.

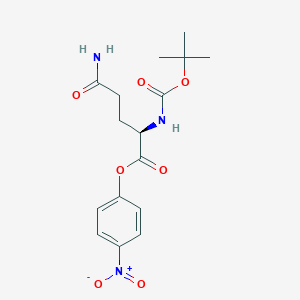

Chemical Structure

Caption: 2D structure of Boc-D-Gln-ONp.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁N₃O₇ | [2][5][6] |

| Molecular Weight | 367.35 g/mol | [2][5][6] |

| Appearance | White to off-white solid/powder | [4][7] |

| CAS Number | 15387-45-8 (for L-isomer) | [2][5][6] |

| Solubility | Soluble in DMSO and Methanol (with sonication) | [4] |

| Storage | 2-8°C, protect from moisture | [4][7] |

Note: The molecular formula and weight are the same for both L- and D-isomers. The CAS number for the D-isomer may differ from the L-isomer.

Synthesis and Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Gln-ONp is typically synthesized from its precursor, Boc-D-Gln-OH, through an esterification reaction with p-nitrophenol, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

General Workflow for Incorporating Boc-D-Gln-ONp in Boc-SPPS

The following diagram illustrates the key steps in a typical Boc-SPPS cycle for the incorporation of a D-glutamine residue using Boc-D-Gln-ONp.

Caption: A simplified workflow for the incorporation of Boc-D-Gln-ONp in Boc-SPPS.

Detailed Experimental Protocol: Coupling of Boc-D-Gln-ONp

This protocol provides a generalized procedure for the coupling of Boc-D-Gln-ONp to a resin-bound peptide with a free N-terminus. The quantities should be adjusted based on the scale of the synthesis and the substitution level of the resin.

Materials:

-

Peptide-resin with a free N-terminus

-

Boc-D-Gln-ONp

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Ninhydrin test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 1 min).

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[3]

-

Washing: Wash the resin thoroughly with DCM (3 x 1 min) and then with DMF (3 x 1 min) to remove residual TFA.

-

Neutralization: Neutralize the resin-bound peptide TFA salt by treating it with a 10% solution of DIEA in DMF for 2 x 2 minutes.[8]

-

Washing: Wash the resin with DMF (5 x 1 min) to remove excess DIEA.

-

Coupling:

-

Dissolve 3 equivalents of Boc-D-Gln-ONp in DMF.

-

Add the solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by the ninhydrin test.[9] A negative ninhydrin test (the beads remain colorless or slightly yellow) indicates the completion of the coupling.

-

-

Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove unreacted reagents and the p-nitrophenol byproduct.

-

Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Causality and Self-Validation:

-

Excess Reagents: The use of excess Boc-D-Gln-ONp helps to drive the coupling reaction to completion, ensuring a high yield of the desired peptide.

-

Ninhydrin Test: The ninhydrin (Kaiser) test is a critical in-process control that provides a qualitative assessment of the presence of free primary amines.[9] A positive result (blue/purple beads) indicates incomplete coupling, necessitating a second coupling step to avoid deletion sequences in the final peptide product. This serves as a self-validating mechanism within the protocol.

-

Thorough Washing: The washing steps are crucial for removing residual reagents and byproducts that could interfere with subsequent steps or contaminate the final product.

Conclusion

Boc-D-Gln-ONp is a valuable and effective reagent for the incorporation of D-glutamine into synthetic peptides. Its design, which combines the acid-labile Boc protecting group with the reactive p-nitrophenyl ester, allows for efficient and controlled peptide bond formation within the Boc-SPPS framework. A thorough understanding of its chemical properties and the rationale behind its application, as outlined in this guide, empowers researchers to optimize their peptide synthesis strategies, leading to higher purity and yield of their target molecules. The careful execution of the described protocols, including in-process monitoring, is essential for achieving successful and reproducible results in the synthesis of complex and therapeutically relevant peptides.

References

-

Siddhi Vinayaka Spechem Private Limited. (n.d.). Boc Protected Amino Acids - Boc-L-Glutamine, CAS No.:13726-85-7 Manufacturer from Bengaluru. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Gln-ONp [15387-45-8]. Retrieved from [Link]

- Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, 18(1), 18.1.1-18.1.28.

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

-

ChemBK. (2024, April 9). 4-nitrophenyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate. Retrieved from [Link]

- CN101654473A. (2010). Synthesis method of amino-protecting glycine dipeptidase derivant.

- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724760, (2R)-2-(((tert-butoxy)carbonyl)amino)-4-carbamoylbutanoic acid. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Methods and protocols of modern solid phase peptide synthesis.

-

Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Gln(Trt)-OH [210750-95-1]. Retrieved from [Link]

Sources

- 1. 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | 3459-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. chempep.com [chempep.com]

- 4. chembk.com [chembk.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Boc-D-Gln-ONp: A Cornerstone Reagent in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-α-tert-Butoxycarbonyl-D-glutamine 4-nitrophenyl ester (Boc-D-Gln-ONp), a critical building block in synthetic peptide chemistry. We will delve into its fundamental properties, its strategic importance in solid-phase peptide synthesis (SPPS), and provide detailed protocols for its effective application.

Core Characteristics of Boc-D-Gln-ONp

Boc-D-Gln-ONp is a derivative of the non-proteinogenic D-glutamine, featuring two key chemical modifications that render it highly valuable for the controlled, stepwise assembly of peptide chains. The N-α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is activated as a 4-nitrophenyl (ONp) ester.

| Property | Value | Source |

| Chemical Name | N-α-tert-Butoxycarbonyl-D-glutamine 4-nitrophenyl ester | [1] |

| Synonyms | Boc-D-Gln-ONp, 4-nitrophenyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate | [1] |

| CAS Number | 74086-23-0 | [1][2] |

| Molecular Formula | C₁₆H₂₁N₃O₇ | [1] |

| Molecular Weight | 367.36 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

Note: The L-isomer, Boc-L-Gln-ONp, is more commonly cited and possesses the CAS number 15387-45-8. The molecular formula and weight are identical for both enantiomers.[3][4]

The Strategic Advantage in Peptide Synthesis

The design of Boc-D-Gln-ONp is a classic example of chemical strategy to overcome the inherent challenges of peptide synthesis. The two key functional groups, the Boc protecting group and the ONp activating group, serve distinct but complementary purposes.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of the amino acid.[5] Its primary function is to prevent the highly reactive amine from participating in unwanted side reactions during the peptide coupling step.[6] This ensures that the peptide chain is extended in the correct sequence. The Boc group is stable to a wide range of reaction conditions but can be selectively and efficiently removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[7][8] This orthogonality is a cornerstone of the Boc/Bzl protection strategy in SPPS.[9]

The p-Nitrophenyl Ester: An Activated Intermediate

The 4-nitrophenyl (ONp) ester is an activated form of the carboxylic acid. The electron-withdrawing nature of the nitro group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[10] This facilitates the formation of the amide (peptide) bond under mild conditions. Historically, p-nitrophenyl esters were among the earliest and most effective activating groups used in peptide synthesis.[10]

The use of an activated ester like Boc-D-Gln-ONp can be advantageous as it allows for a pre-activated building block, which can sometimes lead to cleaner and more efficient coupling reactions compared to in-situ activation methods.[11]

Challenges with Glutamine Incorporation and the Importance of Side-Chain Protection

The incorporation of glutamine residues into a peptide sequence can be problematic. The side-chain amide can undergo undesirable side reactions, such as dehydration to a nitrile or cyclization to pyroglutamate, especially during the activation of the C-terminal carboxyl group.[12] While Boc-D-Gln-ONp does not have a protecting group on its side chain, for longer or more complex syntheses, derivatives with side-chain protection, such as Boc-D-Gln(Trt)-OH or Boc-D-Gln(Xan)-OH, are often employed to enhance solubility and prevent these side reactions.[12][13] The trityl (Trt) and xanthyl (Xan) protecting groups are bulky and acid-labile, offering steric hindrance to the side-chain amide.[12][13]

Experimental Workflow: Boc-SPPS Incorporation of D-Glutamine

The following is a generalized, step-by-step protocol for the incorporation of a Boc-D-Gln-ONp residue into a growing peptide chain on a solid support using manual Boc-SPPS.

Materials and Reagents

-

Peptide-resin with a free N-terminal amino group

-

Boc-D-Gln-ONp

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Isopropyl alcohol (IPA)

-

Kaiser test kit (for monitoring coupling completion)

Step-by-Step Protocol

-

Resin Swelling: The peptide-resin is swelled in an appropriate solvent, typically DCM or DMF, for 15-30 minutes in the reaction vessel.[7]

-

Boc Deprotection:

-

Neutralization:

-

The resin is washed with IPA and then DCM.

-

A solution of 10% DIPEA or TEA in DCM is added to the resin to neutralize the trifluoroacetate salt of the N-terminal amine. This is typically done twice for 5-10 minutes each.[7]

-

The neutralization solution is drained, and the resin is washed with DCM to remove excess base.

-

-

Coupling of Boc-D-Gln-ONp:

-

A solution of Boc-D-Gln-ONp (typically 1.5-3 equivalents relative to the resin substitution) in DMF is added to the neutralized peptide-resin.

-

The reaction is allowed to proceed with gentle agitation for 1-2 hours at room temperature.[12]

-

-

Monitoring the Coupling Reaction:

-

A small sample of the resin beads is taken and subjected to a Kaiser (ninhydrin) test.[12]

-

A positive result (blue beads) indicates the presence of free primary amines and an incomplete reaction. If the test is positive, the coupling step may need to be repeated.

-

A negative result (yellow or colorless beads) indicates that the coupling is complete.[12]

-

-

Washing: Once the coupling is complete, the reaction solution is drained, and the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Visualizing the Boc-SPPS Cycle

The following diagram illustrates the key stages of a single Boc-SPPS cycle for the addition of an amino acid residue.

Sources

- 1. Boc-D-Gln-ONp, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 7. chempep.com [chempep.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. biosynth.com [biosynth.com]

- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

A Senior Application Scientist's Guide to the Synthesis and Preparation of Boc-D-Gln-ONp

This document provides an in-depth technical guide for the synthesis, purification, and characterization of N-α-tert-butyloxycarbonyl-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple protocol to offer mechanistic insights and field-proven expertise, ensuring a comprehensive understanding of the entire process.

Strategic Importance of Boc-D-Gln-ONp in Peptide Synthesis

Glutamine residues are integral to the structure and function of many biologically active peptides. However, their inclusion in synthetic peptides presents unique challenges, primarily due to the reactivity of the side-chain amide.[1][2] Boc-D-Gln-ONp is a strategically important building block in peptide chemistry, particularly for classical solution-phase synthesis and Boc-based solid-phase peptide synthesis (SPPS).[3][4]

Its structure incorporates two key features:

-

The Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group for the α-amino function. Its stability under neutral and basic conditions, coupled with its clean removal by mild acids like trifluoroacetic acid (TFA), is a cornerstone of Boc-chemistry.[3] This protection is essential to prevent the amino acid from polymerizing with itself during the activation and coupling steps.[5]

-

The ONp (p-nitrophenyl ester) Group: An activated ester at the C-terminus. The p-nitrophenoxide is an excellent leaving group, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain. This "pre-activation" facilitates efficient peptide bond formation under mild conditions.[6][7]

This guide details a robust two-step synthesis beginning with the protection of D-Glutamine, followed by its activation as a p-nitrophenyl ester.

Core Chemical Principles & Mechanistic Analysis

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing the synthesis. The process is logically divided into N-α-protection followed by C-terminal activation.

Part A: N-α-Boc Protection of D-Glutamine

The first step involves the selective protection of the α-amino group of D-Glutamine. The reagent of choice is Di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

The reaction proceeds via nucleophilic acyl substitution, where the amino group of D-glutamine attacks one of the carbonyl carbons of the Boc anhydride. The reaction is typically performed in a mixed solvent system (e.g., aqueous dioxane or acetone) in the presence of a base such as sodium hydroxide or triethylamine.[8][9] The base serves two purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the acidic byproducts of the reaction. The overall transformation is highly efficient and yields the desired Boc-D-Gln-OH.

Part B: DCC-Mediated Formation of the p-Nitrophenyl Active Ester

The conversion of the carboxylic acid of Boc-D-Gln-OH into an active ester is the critical activation step. This is most commonly achieved using a carbodiimide coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC).[7][10]

The mechanism of DCC-mediated esterification is a well-established process:

-

Activation of the Carboxylic Acid: The carboxylic acid of Boc-D-Gln-OH adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This is the rate-determining step.

-

Nucleophilic Attack: The hydroxyl group of p-nitrophenol attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Product Formation and Byproduct Generation: The intermediate collapses to form the desired Boc-D-Gln-ONp ester and a stable, insoluble byproduct, N,N'-dicyclohexylurea (DCU).[11]

The insolubility of DCU in most organic solvents is a practical advantage, as it can be easily removed from the reaction mixture by simple filtration.[10][11] The entire process is typically conducted at a reduced temperature (0°C) to minimize potential side reactions, such as racemization or the formation of N-acylurea.[7]

Validated Experimental Protocols

The following protocols are detailed for practical execution in a laboratory setting. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of N-α-Boc-D-Glutamine (Boc-D-Gln-OH)

This procedure is adapted from standard methods for Boc protection of amino acids.[8]

Reagent Table

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| D-Glutamine | 146.14 | 14.6 g (0.1 mol) | 1.0 |

| (Boc)₂O | 218.25 | 24.0 g (0.11 mol) | 1.1 |

| Sodium Hydroxide | 40.00 | 4.0 g (0.1 mol) | 1.0 |

| 1,4-Dioxane | 88.11 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Ethyl Acetate | 88.11 | ~300 mL | - |

| Citric Acid (5% aq.) | 192.12 | As needed | - |

Step-by-Step Methodology

-

Dissolution: In a 500 mL round-bottom flask, dissolve D-Glutamine and sodium hydroxide in 100 mL of deionized water.

-

Solvent Addition: Add 100 mL of 1,4-dioxane to the aqueous solution with stirring. Cool the mixture to 0-5°C in an ice bath.

-

Reagent Addition: Dissolve (Boc)₂O in a small amount of dioxane and add it dropwise to the stirred, cooled solution over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight (approx. 16-18 hours).

-

Work-up - Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the slow addition of 5% aqueous citric acid.[8] A white precipitate may form.

-

Extraction: Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a white solid or viscous oil.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-D-Gln-OH.

Protocol 2: Synthesis of Boc-D-Gln-ONp

This procedure employs a DCC-mediated coupling to form the active ester.[6][11]

Reagent Table

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Boc-D-Gln-OH | 246.26 | 24.6 g (0.1 mol) | 1.0 |

| p-Nitrophenol | 139.11 | 14.6 g (0.105 mol) | 1.05 |

| DCC | 206.33 | 21.7 g (0.105 mol) | 1.05 |

| Ethyl Acetate (dry) | 88.11 | 400 mL | - |

Step-by-Step Methodology

-

Dissolution: Dissolve Boc-D-Gln-OH and p-nitrophenol in 300 mL of dry ethyl acetate in a 1 L round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice-salt bath. It is critical to maintain this temperature to control the reaction.

-

DCC Addition: Dissolve DCC in 100 mL of dry ethyl acetate and add this solution dropwise to the cooled reaction mixture over 45-60 minutes. A white precipitate (DCU) will begin to form almost immediately.

-

Reaction: Stir the reaction mixture at 0°C for an additional 4 hours, then allow it to stir at room temperature overnight.

-

Byproduct Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 5% aqueous sodium bicarbonate (to remove excess p-nitrophenol) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Boc-D-Gln-ONp by recrystallization, typically from an ethyl acetate/hexane or isopropanol solvent system, to yield a crystalline white or pale-yellow solid.

Product Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Method | Purpose | Expected Results for Boc-D-Gln-ONp |

| Melting Point | Assess purity | A sharp melting point consistent with literature values. |

| TLC | Monitor reaction & purity | A single spot with an Rf value distinct from starting materials. |

| Optical Rotation [α]D | Confirm stereochemistry | A specific rotation value confirming the D-configuration is retained. |

| FT-IR (cm-1) | Functional group analysis | ~3300 (N-H stretch), ~1760 (ester C=O), ~1690 (carbamate C=O), ~1650 (amide C=O), ~1520 & ~1340 (NO₂ stretches). |

| ¹H NMR | Structural confirmation | See detailed table below. |

Expected ¹H NMR Signals (in CDCl₃, δ in ppm)

| Protons | Approx. Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Boc (t-butyl) | ~1.45 | singlet | 9H | (CH₃)₃C- |

| β-CH₂ | ~2.20 | multiplet | 2H | -CH₂-CH(NHBoc)- |

| γ-CH₂ | ~2.50 | multiplet | 2H | -CH₂-CONH₂ |

| α-CH | ~4.40 | multiplet | 1H | -CH(NHBoc)- |

| Amide NH | ~5.5-6.0 | broad singlet | 1H | -NH-Boc |

| Amide NH₂ | ~6.0-6.5 | broad singlets | 2H | -CONH₂ |

| Aromatic CH | ~7.30 | doublet | 2H | Protons ortho to ester |

| Aromatic CH | ~8.25 | doublet | 2H | Protons ortho to NO₂ |

Note: NMR chemical shifts for N-Boc protected glutamic acid derivatives can be referenced for comparison.[12]

Concluding Remarks for the Practicing Scientist

The synthesis of Boc-D-Gln-ONp is a foundational technique in peptide chemistry. The successful execution of this synthesis relies on a solid grasp of protection group strategy and activation chemistry. Key control points for success include maintaining low temperatures during the DCC coupling step to prevent side reactions and ensuring the thorough removal of the DCU byproduct and unreacted p-nitrophenol during work-up and purification. The resulting high-purity, activated amino acid derivative serves as a reliable and essential building block for the synthesis of complex and biologically significant peptides.

References

- CN102993271A - Preparation method of glycyl-L-glutamine - Google P

-

Scholars Research Library - Der Pharma Chemica . (2011). Synthesis and characterization of a novel dipeptide.

- EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google P

-

AAPPTec - Amino Acid Derivatives for Peptide Synthesis. [Link]

-

PeptaNova - Boc-D-Gln-ONp Product Page. [Link]

-

Organic Syntheses - N-tert-Butoxycarbonyl-L-phenylalanine. [Link]

-

Organic Synthesis - Acid-Amine Coupling using DCC. [Link]

-

ResearchGate - ¹H-NMR spectrum of N-Boc glutamic acid. [Link]

- US5032675A - Process for the production of glutamine derivatives - Google P

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry - Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

AAPPTec - Boc-Gln-ONp Product Page. [Link]

-

Organic Chemistry Portal - Boc-Protected Amino Groups. [Link]

-

AAPPTec - Coupling Reagents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]

- 7. bachem.com [bachem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Boc-D-Gln-ONp in Solid-Phase Peptide Synthesis: Strategy, Mechanism, and Application

This technical guide provides an in-depth analysis of Nα-Boc-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp), a specialized reagent for solid-phase peptide synthesis (SPPS). We will explore its chemical principles, strategic advantages, and practical applications, particularly within the context of the Boc/Bzl protection strategy. This document is intended for researchers, chemists, and drug development professionals seeking to overcome common challenges associated with glutamine incorporation and to strategically integrate D-amino acids into peptide-based therapeutics.

Foundational Principles: The Boc-SPPS Workflow

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, remains a cornerstone of peptide chemistry. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[1] This methodology simplifies purification, as excess reagents and soluble byproducts are removed by simple filtration and washing steps.[1]

The Boc/Bzl strategy, one of the classical and most robust approaches, relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the Nα-amino group.[2] Side chains of reactive amino acids are protected by more stable, benzyl-based groups (Bzl), which require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for final cleavage.[2]

A typical cycle in Boc-SPPS involves three core steps:

-

Deprotection: The Nα-Boc group is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] This exposes a free amine at the N-terminus of the resin-bound peptide, typically as a TFA salt.

-

Neutralization: The protonated amine is neutralized to the free base, often with a hindered base like diisopropylethylamine (DIEA), to prepare it for acylation in the subsequent coupling step.[2]

-

Coupling: The carboxyl group of the incoming Boc-protected amino acid is activated to facilitate the formation of a new peptide bond with the free amine on the peptide-resin.[3]

This cycle is repeated until the desired peptide sequence is assembled. The choice of activation method in the coupling step is critical for the success of the synthesis, especially when dealing with problematic residues like glutamine.

The "Glutamine Problem": A Persistent Challenge in SPPS

The incorporation of glutamine (Gln) is frequently associated with significant side reactions that can truncate the synthesis and complicate purification. These issues primarily arise during the carboxyl group activation step, which is necessary for peptide bond formation.[4]

The two main side reactions are:

-

Pyroglutamate Formation: The side-chain amide of glutamine can undergo an intramolecular cyclization reaction with the activated α-carboxyl group. This forms a stable, five-membered pyroglutamyl (pGlu) residue at the N-terminus of the incoming amino acid, which effectively terminates the peptide chain as the pGlu residue lacks a free Nα-amine for further elongation.

-

Nitrile Formation: Under harsh activation conditions, particularly with carbodiimide reagents like dicyclohexylcarbodiimide (DCC), the side-chain amide can undergo dehydration to form a nitrile. This irreversible modification results in the incorporation of a glutamine analog with altered chemical properties.

These side reactions are particularly prevalent when using standard in-situ activation methods, where a coupling reagent is added directly to the reaction mixture containing the Boc-Gln-OH. To mitigate these issues, chemists often employ glutamine derivatives with their side-chain amides protected by bulky groups like Xanthyl (Xan) or Trityl (Trt).[4][5] These groups sterically hinder the side-chain amide, preventing both cyclization and dehydration.[4] However, this introduces additional costs and requires an extra deprotection step.

Boc-D-Gln-ONp: A Pre-Activation Strategy for Clean Incorporation

Boc-D-Gln-ONp offers an elegant and efficient alternative to both unprotected and side-chain protected glutamine derivatives. Its efficacy lies in the principle of pre-activation , where the carboxyl group exists as a stable, yet sufficiently reactive, p-nitrophenyl (ONp) active ester.

Molecular Anatomy and Mechanism of Action

The Boc-D-Gln-ONp molecule consists of three key components:

-

Nα-Boc group: Provides temporary, acid-labile protection of the alpha-amine.

-

D-stereochemistry: The D-configuration is crucial for synthesizing non-natural peptides with enhanced properties (discussed in Section 5).

-

p-Nitrophenyl (ONp) ester: This is the core of the pre-activation strategy. The strongly electron-withdrawing nitro group on the phenyl ring makes the p-nitrophenoxide a good leaving group.

During the coupling step, the free N-terminal amine of the peptide-resin acts as a nucleophile, directly attacking the carbonyl carbon of the ONp ester. This results in the formation of the desired peptide bond and the release of p-nitrophenol as a soluble byproduct, which is easily washed away.

Crucially, this approach bypasses the need for a separate, in-situ coupling reagent . The activation is already "built-in" to the amino acid derivative. This circumvents the harsh conditions that lead to pyroglutamate and nitrile formation, resulting in a cleaner incorporation of the glutamine residue. Reactive amino acid phenyl esters have long been utilized in peptide synthesis for this reason.[6]

Strategic Advantages in SPPS

The use of Boc-D-Gln-ONp provides several distinct advantages:

-

Suppression of Side Reactions: By avoiding in-situ activation, the primary drivers for pyroglutamate and nitrile formation are eliminated.

-

Simplified Protocol: The coupling step does not require the addition of reagents like DCC, HBTU, or PyBOP, simplifying the workflow and reducing potential sources of contamination.[7]

-

Predictable Reactivity: Active esters offer more moderate and predictable reactivity compared to some highly reactive in-situ methods, which can reduce the risk of other side reactions like racemization.

-

Cost-Effectiveness: While potentially more expensive than unprotected Boc-D-Gln-OH, it can be more cost-effective than side-chain protected derivatives like Boc-D-Gln(Trt)-OH, especially when considering the overall yield and purity of the final peptide.[5]

Practical Implementation: Protocols and Comparative Analysis

The decision to use Boc-D-Gln-ONp should be based on the specific requirements of the peptide sequence. Below is a comparison of common strategies for Gln incorporation, followed by a detailed experimental protocol for using the ONp ester.

Comparative Strategy Table

| Feature | Unprotected Gln (e.g., Boc-D-Gln-OH) | Side-Chain Protected (e.g., Boc-D-Gln(Trt)-OH) | Pre-Activated (Boc-D-Gln-ONp) |

| Activation Method | In-situ (e.g., DCC, HBTU) | In-situ (e.g., DCC, HBTU) | Pre-activated active ester |

| Risk of Pyroglutamate | High | Low | Very Low |

| Risk of Nitrile Formation | Moderate to High (reagent dependent) | Low | Very Low |

| Protocol Complexity | Standard | Standard (requires specific final cleavage) | Simplified (no coupling reagent needed) |

| Solubility | Can be poor[4] | Improved due to Trt group[5] | Generally good |

| Primary Application | Short, non-critical sequences | Long or complex sequences; "difficult couplings" | Clean incorporation; avoiding side reactions without side-chain protection |

Experimental Protocol: Coupling of Boc-D-Gln-ONp

This protocol outlines the manual steps for a single coupling cycle of Boc-D-Gln-ONp onto a peptide-resin within a standard Boc-SPPS workflow. It assumes the starting material is a peptide-resin with a free N-terminal amine following the deprotection and neutralization steps.

Materials:

-

Peptide-resin (e.g., MBHA or PAM resin), pre-swollen in DCM.

-

Boc-D-Gln-ONp (typically 2.0-3.0 molar equivalents relative to resin substitution).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Kaiser test kit (for monitoring).

Procedure:

-

Resin Preparation: Ensure the peptide-resin has been fully deprotected (TFA/DCM) and neutralized (DIEA/DCM or DIEA/DMF). Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual base and prepare for coupling.

-

Preparation of Amino Acid Solution: In a separate vessel, dissolve Boc-D-Gln-ONp (2.0-3.0 eq.) in a minimal amount of DMF. Ensure it is fully dissolved.

-

Coupling Reaction:

-

Drain the final DMF wash from the resin.

-

Immediately add the Boc-D-Gln-ONp solution to the resin.

-

Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature.

-

Allow the reaction to proceed for 4-12 hours. The coupling rate of active esters is generally slower than modern in-situ methods, so a longer reaction time is often required for completion.

-

-

Monitoring the Coupling Reaction:

-

After the initial reaction time (e.g., 4 hours), take a small sample of resin beads.

-

Wash the beads thoroughly with DCM and perform a qualitative ninhydrin (Kaiser) test.[4]

-

A negative result (yellow or colorless beads) indicates the reaction is complete. A positive result (blue/purple beads) indicates the presence of unreacted primary amines, and the reaction should be allowed to continue or a second coupling may be considered.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the peptide-resin extensively to remove the p-nitrophenol byproduct and any unreacted starting material. A typical wash sequence is: DMF (3-5 times) followed by DCM (3-5 times).

-

The resin is now ready for the next deprotection cycle to continue the peptide chain elongation.

The Strategic Role of D-Glutamine in Peptide Therapeutics

The deliberate inclusion of D-amino acids, such as D-glutamine, is a powerful strategy in modern drug development.[8] Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short biological half-life.

Incorporating D-amino acids offers several key benefits:

-

Enhanced Proteolytic Stability: Proteases are stereospecific enzymes that typically recognize and cleave peptide bonds between L-amino acids. A peptide bond involving a D-amino acid is generally resistant to cleavage, significantly extending the peptide's in-vivo stability and duration of action.

-

Conformational Constraint: The introduction of a D-amino acid can induce specific turns or secondary structures (e.g., β-turns) in the peptide backbone. This can lock the peptide into a more biologically active conformation, potentially increasing its binding affinity and selectivity for its target receptor.

-

Novel Biological Activity: By altering the three-dimensional shape and stereochemistry of a peptide, D-amino acid substitution can lead to analogs with novel or improved pharmacological profiles, including agonist-to-antagonist switches or enhanced potency.

Therefore, a reliable method for incorporating D-glutamine, such as the use of Boc-D-Gln-ONp, is not merely a synthetic convenience but a critical enabling tool for medicinal chemists designing next-generation peptide therapeutics.

Conclusion

Boc-D-Gln-ONp is a highly valuable reagent in the toolkit of the peptide chemist. By employing a pre-activated p-nitrophenyl ester, it provides a robust and clean method for incorporating D-glutamine into growing peptide chains within the Boc-SPPS framework. Its primary advantage is the circumvention of the common side reactions—pyroglutamate and nitrile formation—that plague standard in-situ activation of glutamine. This leads to higher purity of the crude peptide, simplifies purification, and ultimately improves overall synthetic yield. For drug development professionals, the ability to reliably introduce D-glutamine is essential for creating peptide-based therapeutics with enhanced stability, constrained conformations, and optimized biological activity.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]2]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]]

-

Gagnon, P., et al. (2002). Peptide Coupling of Unprotected Amino Acids through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43, 7717–7719.[6]

-

AAPPTec. (n.d.). Boc-D-Gln(Trt)-OH [210750-95-1]. Retrieved from [Link]5]

-

Lättig-Tünnemann, G., et al. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Chemistry. Retrieved from [Link]]

-

Vankayala, B., et al. (2022). Recent Advances in the Development of Therapeutic Peptides. PMC - NIH. Retrieved from [Link]8]

Sources

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. bachem.com [bachem.com]

- 8. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Nitrophenyl Ester Activation in Peptide Coupling

Abstract

The synthesis of peptides, a cornerstone of biochemical research and pharmaceutical development, hinges on the efficient and precise formation of amide bonds. Carboxyl group activation is a critical step in this process, and among the historical and still-relevant methods, the use of p-nitrophenyl (pNP) esters stands out for its unique characteristics. This guide provides a comprehensive technical overview of the pNP ester activation method, delving into its underlying chemical principles, practical experimental protocols, and its strategic position within the modern peptide synthesis toolkit. We will explore the causality behind its application, weigh its advantages against its limitations with field-proven insights, and offer a comparative analysis to empower researchers in making informed decisions for their synthetic strategies.

The Principle of Activation: Why p-Nitrophenyl Esters?

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This reaction is thermodynamically unfavorable under ambient conditions and requires the "activation" of the carboxylic acid group. Activation transforms the carboxyl's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the incoming amino acid.

The p-nitrophenyl ester method achieves this by converting the carboxyl group into an active ester. The efficacy of this strategy is rooted in the electronic properties of the p-nitrophenoxy moiety.[1] The strongly electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring significantly increases the acidity of the corresponding phenol.[1] This makes the p-nitrophenoxide a stable, and therefore excellent, leaving group. This enhanced leaving group ability is the primary driver for the high reactivity of the ester towards aminolysis, which is the core of peptide bond formation.[1][2]

The Chemical Mechanism

The process can be dissected into two fundamental stages: the formation of the active ester and the subsequent coupling reaction.

-

Ester Formation: The N-protected amino acid is reacted with p-nitrophenol. This esterification is typically mediated by a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC). DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of p-nitrophenol.[2][3]

-

Peptide Coupling (Aminolysis): The isolated pNP ester is then introduced to the N-deprotected amino acid or peptide. The free amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the active ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the stable p-nitrophenoxide anion and forming the desired peptide bond.

The visual representation of the coupling mechanism is detailed below:

Caption: Mechanism of peptide bond formation via p-Nitrophenyl ester activation.

Experimental Protocols: A Self-Validating System

The trustworthiness of a protocol lies in its reproducibility and clarity. The following sections provide detailed, step-by-step methodologies for the synthesis and application of pNP esters.

Protocol 1: Synthesis of Boc-Amino Acid-pNP Ester

This protocol describes the preparation of the active ester using DCC as the coupling agent. The resulting pNP esters are often stable, crystalline solids that can be purified and stored for later use.[4]

Materials:

-

Boc-protected amino acid (1.0 eq)

-

p-Nitrophenol (1.05 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Ethyl acetate (anhydrous)

-

Dichloromethane (DCM)

-

Hexane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolution: Dissolve the Boc-protected amino acid (1.0 eq) and p-nitrophenol (1.05 eq) in anhydrous ethyl acetate (approx. 10 mL per mmol of amino acid).

-

Cooling: Chill the solution in an ice bath to 0°C.

-

DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of cold ethyl acetate or DCM and add it dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter off the DCU precipitate and wash the solid with a small amount of cold ethyl acetate.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (3x) to remove excess p-nitrophenol, followed by water (1x) and brine (1x). The bicarbonate washes will turn yellow as they remove the phenolate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Crystallization: Recrystallize the resulting solid or oil from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Boc-amino acid-p-nitrophenyl ester.

Protocol 2: Peptide Coupling in Solution Phase

Materials:

-

N-protected amino acid-p-nitrophenyl ester (1.0 eq)

-

Amino acid ester hydrochloride or C-protected peptide (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolution of Amine Component: Dissolve the amino acid ester hydrochloride (or the N-deprotected peptide) in DMF. Add the base (TEA or DIPEA, 1.1 eq) to neutralize the salt and liberate the free amine.

-

Addition of Active Ester: Add the N-protected amino acid-pNP ester (1.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. A key advantage of the pNP method is the ability to monitor the reaction visually or spectrophotometrically by observing the release of the yellow p-nitrophenolate anion (λ_max ≈ 400 nm).[5][6]

-

Work-up: Once the reaction is complete (typically 12-24 hours), dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic phase with 5% HCl or citric acid solution to remove excess base, followed by saturated NaHCO₃ solution to remove the p-nitrophenol byproduct, and finally with brine.

-

Purification: Dry the organic layer, concentrate under vacuum, and purify the resulting protected peptide by column chromatography or crystallization.

Field-Proven Insights: Advantages and Limitations

No single method is universally superior; the choice of an activation strategy is dictated by the specific synthetic challenge. The pNP ester method, while one of the older techniques, maintains relevance due to a distinct balance of properties.

Advantages:

-

Isolable and Stable Intermediates: Unlike the highly reactive O-acylisourea intermediates from carbodiimides, pNP esters are often crystalline solids that can be purified, fully characterized, and stored, ensuring high-purity reagents for the coupling step.[1]

-

Reaction Monitoring: The release of the yellow-colored p-nitrophenolate provides a convenient, non-invasive method for real-time reaction monitoring.[5]

-

Cost-Effectiveness: The reagents, particularly p-nitrophenol and DCC, are significantly less expensive than many modern, proprietary coupling reagents.[7]

-

Reduced Racemization Risk: The reactivity of pNP esters is moderate, which generally leads to a lower risk of epimerization at the chiral α-carbon compared to more potent activation methods.[4]

-

Compatibility: The method is compatible with common protecting groups like Boc and Cbz.[4]

Limitations:

-

Slow Reaction Kinetics: The moderate reactivity of pNP esters translates to longer reaction times (often 12-24 hours) compared to the rapid couplings achieved with modern onium salt reagents like HBTU or HATU (minutes to a few hours).[3]

-

Byproduct Removal: The p-nitrophenol byproduct must be thoroughly removed during work-up, which can sometimes be challenging, especially in solid-phase synthesis.

-

Limited Efficacy in SPPS: The slow kinetics make pNP esters less suitable for automated solid-phase peptide synthesis (SPPS), where rapid and highly efficient coupling cycles are required.[2] Modern SPPS predominantly relies on faster reagents.[8]

Comparative Analysis and Strategic Application

To position pNP esters within the broader landscape of peptide coupling, a comparative summary is essential.

| Feature | p-Nitrophenyl (pNP) Esters | NHS Esters | Carbodiimides (DCC/DIC) | Onium Salts (HBTU/HATU) |

| Reactivity | Moderate | Moderate to High | High (as intermediate) | Very High |

| Stability of Active Ester | High (often crystalline/isolable) | High (isolable) | Low (in situ use only) | Low (in situ use only) |

| Risk of Racemization | Low to Moderate | Low | Moderate (additives like HOBt required) | Very Low (with standard protocols) |

| Byproduct Removal | Aqueous base wash | Aqueous wash | Filtration (DCU) / Aqueous wash | Aqueous wash |

| Reaction Monitoring | Yes (colorimetric) | No | No | No |

| Cost | Low | Low to Moderate | Low | High |

| Primary Application | Solution-phase, fragment condensation | Bioconjugation, solution-phase | General purpose (with additives) | Automated SPPS, difficult couplings |

Decision-Making Workflow

The following workflow illustrates the logical process for selecting pNP ester activation.

Caption: A workflow for selecting the p-Nitrophenyl ester coupling strategy.

Conclusion

The p-nitrophenyl ester activation method represents a classic, robust, and insightful tool in the peptide chemist's arsenal. While its moderate reaction speed has led to it being supplanted by faster onium salt-based reagents in high-throughput automated SPPS, its strengths remain undeniable in specific contexts. For solution-phase synthesis, convergent fragment condensation, and applications where cost and the ability to use stable, well-characterized active esters are paramount, the pNP method is an excellent and reliable choice. Its unique feature of allowing colorimetric reaction monitoring provides a level of control and diagnostic insight that is absent in many modern techniques. A thorough understanding of its mechanism, advantages, and limitations, as detailed in this guide, enables researchers to leverage this venerable technique with precision and confidence.

References

-

Keillor, J.W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717-7719. Available at: [Link]

-

Winn, M., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100742. Available at: [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]

-

Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 919-922. Available at: [Link]

-

Various Authors. (n.d.). Peptide Synthesis. ResearchGate. Available at: [Link]

-

Houk, J., & Bodanszky, M. (1996). Active Esters. Volume E22a, Synthesis of Peptides and Peptidomimetics. Available at: [Link]

-

Han, Y., & Albericio, F. (2014). Recent development of peptide coupling reagents in organic synthesis. RSC Advances, 4, 13748-13765. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Genomic Insights into a Thermophilic Bacillus licheniformis Strain Capable of Degrading Polyethylene Terephthalate Intermediate | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Strategic Incorporation of D-Glutamine in Peptide Synthesis Using Boc-D-Gln-ONp

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theory and practical application of N-α-tert-Butyloxycarbonyl-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp) for the precise incorporation of D-glutamine into synthetic peptides. This document emphasizes mechanistic understanding, field-proven protocols, and robust analytical validation to ensure scientific integrity and successful synthetic outcomes.

The Strategic Imperative for D-Amino Acids in Peptide Therapeutics

The substitution of canonical L-amino acids with their D-enantiomers is a powerful strategy in modern drug discovery. Peptides composed of D-amino acids exhibit significantly enhanced in vivo stability due to their resistance to degradation by endogenous proteases, which are stereospecific for L-amino acid substrates.[1] This increased proteolytic resistance translates to longer plasma half-lives and improved pharmacokinetic profiles, critical attributes for therapeutic peptides.[1] The incorporation of D-glutamine, in particular, can modulate peptide conformation, solubility, and interaction with biological targets, offering a nuanced approach to optimizing drug candidates.

Boc-D-Gln-ONp: A Chemically Elegant Solution for D-Glutamine Incorporation

The incorporation of glutamine residues in solid-phase peptide synthesis (SPPS) presents unique challenges. The side-chain amide is susceptible to dehydration to a nitrile when using standard carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), especially in the presence of activating agents like 1-hydroxybenzotriazole (HOBt).[2] Furthermore, the N-terminal glutamine can cyclize to form pyroglutamate under the acidic conditions typically used for Boc-group deprotection.[3][4]

Boc-D-Gln-ONp, as a pre-activated p-nitrophenyl ester, elegantly circumvents the issue of side-chain dehydration during coupling. The p-nitrophenyl group is an excellent leaving group, facilitating a clean and efficient aminolysis reaction with the free N-terminal amine of the growing peptide chain without the need for additional coupling reagents. This method is known for its low propensity for racemization, a critical consideration when working with chiral amino acids.[5]

Synthesis and Characterization of Boc-D-Gln-ONp

The synthesis of Boc-D-Gln-ONp is a straightforward procedure involving the esterification of Boc-D-Gln-OH with p-nitrophenol. The use of a dehydrating agent like DCC is a common and effective method.[6][7]

Experimental Protocol: Synthesis of Boc-D-Gln-ONp

Materials:

-

Boc-D-Gln-OH

-

p-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexanes

Procedure:

-

Dissolve Boc-D-Gln-OH (1.0 eq) and p-nitrophenol (1.1 eq) in a suitable solvent mixture such as EtOAc or a 1:1 mixture of EtOAc and DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system, such as EtOAc/hexanes, to yield pure Boc-D-Gln-ONp as a crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point and optical rotation should also be determined and compared to literature values.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating D-Glutamine using Boc-D-Gln-ONp

The following is a generalized protocol for the incorporation of D-glutamine into a peptide sequence on a solid support using the Boc/Bzl protection strategy.

Materials and Reagents

-

Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin) pre-loaded with the C-terminal amino acid.

-

Boc-D-Gln-ONp

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Dipeptide synthesis grade Diisopropylethylamine (DIEA)

-

Kaiser test kit

-

Reagents for cleavage and deprotection (e.g., HF or TFMSA for Boc/Bzl strategy)

SPPS Workflow

The overall workflow for a single coupling cycle is depicted in the following diagram:

Caption: A typical solid-phase peptide synthesis cycle for the incorporation of a Boc-protected amino acid.

Detailed Protocol Steps

-

Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.

-

Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 5-10% DIEA in DMF.

-

Washing: Wash the resin with DMF to remove excess DIEA.

-

Coupling: Add a solution of Boc-D-Gln-ONp (2-3 equivalents relative to the resin loading) in DMF to the resin. Allow the coupling reaction to proceed for 4-12 hours at room temperature. The reaction can be gently agitated.

-

Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and the p-nitrophenol byproduct.

-

Monitoring the Coupling Reaction: Perform the Kaiser test to check for the presence of free primary amines.[8][9] A negative result (colorless or yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

Monitoring the Coupling Reaction

| Test | Principle | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Reference |

| Kaiser Test | Ninhydrin reacts with primary amines to form a dark blue chromophore. | Blue beads | Colorless or yellow beads | [8][9] |

| TNBS Test | 2,4,6-Trinitrobenzenesulfonic acid reacts with primary amines to form a colored complex. | Orange-red beads | Colorless beads | [10] |

Potential Side Reactions and Mitigation Strategies

While Boc-D-Gln-ONp offers a robust method for D-glutamine incorporation, awareness of potential side reactions is crucial for ensuring the synthesis of a high-purity final product.

Pyroglutamate Formation

The N-terminal glutamine residue can undergo intramolecular cyclization to form pyroglutamate, particularly during the acidic Boc deprotection step.[3][4]

Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine residue.

Mitigation:

-

Minimize Deprotection Time: Use the shortest possible TFA treatment time necessary for complete Boc removal.

-

In Situ Neutralization: For Boc-SPPS, employing in situ neutralization protocols can reduce the exposure of the free N-terminal amine to acidic conditions.[11]

Deamidation of the Glutamine Side Chain

The side-chain amide of glutamine can undergo hydrolysis to a carboxylic acid (glutamic acid), a process known as deamidation. This can occur under both acidic and basic conditions. The mechanism can proceed through a glutarimide intermediate, which can lead to racemization and the formation of iso-glutamate.[12][13]

Mitigation:

-

Careful Control of pH: Avoid prolonged exposure to strong acids or bases during synthesis and purification.

-

Use of Side-Chain Protecting Groups: For particularly sensitive sequences or prolonged syntheses, using a side-chain protected glutamine derivative (e.g., Boc-D-Gln(Trt)-OH) may be considered, although this adds complexity to the deprotection strategy.

Racemization

While the use of p-nitrophenyl esters generally minimizes racemization during coupling, it is a potential side reaction in any peptide synthesis.[5][11] The risk is higher during the activation step of the carboxylic acid. By using the pre-activated Boc-D-Gln-ONp, this risk is significantly reduced.

Mitigation:

-

Avoid Strong Bases: The presence of strong, non-hindered bases can promote racemization. Use hindered bases like DIEA for neutralization.

-

Use of Additives: While not necessary for the coupling of pre-activated esters, in carbodiimide-mediated couplings, additives like HOBt or 6-Cl-HOBt are known to suppress racemization.[11]

Analytical Characterization of D-Glutamine Containing Peptides

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the final synthetic peptide.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of the crude peptide and for purifying the final product.[14] A gradient of an organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like TFA, is used to elute the peptide from a C8 or C18 column.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. High-resolution mass spectrometry can be particularly useful to distinguish between peptides containing glutamine and those with lysine, which have a very small mass difference (0.036 Da). Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of D-glutamine at the correct position. It is also a powerful tool for identifying and characterizing side products, such as deamidated species.

Conclusion

Boc-D-Gln-ONp is a highly effective and reliable reagent for the incorporation of D-glutamine into synthetic peptides. Its use as a pre-activated ester circumvents common side reactions associated with glutamine, such as side-chain dehydration, and minimizes the risk of racemization during coupling. By following the detailed protocols and being mindful of potential side reactions and their mitigation strategies outlined in this guide, researchers can confidently and successfully synthesize D-glutamine-containing peptides for a wide range of applications in drug discovery and biomedical research.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Brun, E., & Sgrignani, J. (2018). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Peptide Science, 24(11), e3118.

- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.

- Chelius, D., Jing, S., & Bondarenko, P. V. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370–2376.

-

St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS. Retrieved from [Link]

- Lynn, K. R. (1979). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Biochemistry, 98(1), 108-111.

- Bodanszky, M., & du Vigneaud, V. (1959). A Method of Synthesis of Peptides. Journal of the American Chemical Society, 81(21), 5688–5691.

- Robinson, A. B., & Scotchler, J. W. (1974). Controlled Deamidation of Peptides and Proteins: An Experimental Hazard and a Possible Biological Timer. Proceedings of the National Academy of Sciences, 71(8), 3290–3293.

- Yu, Y. B., & Gilon, C. (2009). Formation of Extracellular Glutamate from Glutamine: Exclusion of Pyroglutamate as an Intermediate. Journal of Neurochemistry, 110(5), 1547-1556.

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

- Xia, K., et al. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 3587–3595.

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

- Williams, K. M., & Smith, G. G. (1975).

-

St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS. Retrieved from [Link]

- Fónagy, A., et al. (2022). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. RSC Advances, 12(1), 16-24.

- Bodanszky, M., & Ondetti, M. A. (1966). 3.2 Active Esters. In Peptide Synthesis (pp. 84-128). Interscience Publishers.

-

Reddit. (2021). SPPS with Gln... Kaiser test and capping?. Retrieved from [Link]

- Principles and Practice of Solid-Phase Peptide Synthesis. (2002). In Current Protocols in Protein Science. John Wiley & Sons, Inc.

- Ohta, Y., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(43), 15993–16000.

- Merrifield, R. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Peptide Science, 90(3), 185-196.

- Yu, Y. B., & Gilon, C. (2005). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Journal of Neurochemistry, 94(4), 1057-1065.

- Li, Y., et al. (2024). Circulating glutamine/glutamate ratio is closely associated with type 2 diabetes and its associated complications. Frontiers in Endocrinology, 15, 1369715.

- Fujiwara, Y., & Morinaga, Y. (1977). Racemization in the Coupling Reaction, Pro-Val+Pro, with the Activated Ester Methods. Journal of Biochemistry, 82(4), 935–941.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. creation.com [creation.com]

- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mesalabs.com [mesalabs.com]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. suitable for free amino group detection | Sigma-Aldrich [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Applications of D-glutamine containing peptides

An In-depth Technical Guide to the Applications of D-Glutamine Containing Peptides

Abstract

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation, leading to poor in vivo stability and short biological half-lives. A proven strategy to overcome this limitation is the incorporation of non-canonical D-amino acids. This guide provides a comprehensive technical overview of the applications of peptides containing D-glutamine. We will explore the foundational principles that make these peptides robust therapeutic candidates, detailing their enhanced enzymatic stability. The narrative will delve into specific applications in oncology, neurodegenerative diseases, and antimicrobial development, supported by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of D-amino acid-containing peptides in their therapeutic programs.

The Chirality Conundrum: Overcoming the Instability of L-Peptides

Peptides are exquisite molecules for targeting biological processes due to their high specificity and potency.[1][2] However, therapeutic peptides composed entirely of naturally occurring L-amino acids face a significant hurdle: rapid degradation by proteases in the body. This enzymatic instability severely limits their bioavailability and therapeutic efficacy.

The causality behind this vulnerability lies in the stereospecificity of proteases, which have evolved to recognize and cleave peptide bonds between L-amino acids. The introduction of D-amino acids, the mirror images (enantiomers) of their L-counterparts, creates a peptide backbone that is sterically incompatible with the active sites of most endogenous proteases.[3] This substitution serves as a powerful molecular shield, drastically increasing the peptide's resistance to enzymatic breakdown and extending its biological half-life.[4][5] This enhanced stability is not merely an incremental improvement but a transformative feature that makes D-peptides viable drug candidates.

Figure 1: Conceptual diagram illustrating how D-amino acid incorporation enhances peptide stability against proteases.

The Significance of Glutamine in Therapeutic Peptide Design

While the D-chirality provides stability, the choice of amino acid side chain dictates the peptide's function. Glutamine is the most abundant amino acid in the human body and plays a central role in numerous metabolic and physiological processes.[6][7] It is considered a "conditionally essential" amino acid, meaning that during times of physiological stress, such as major illness or injury, the body's demand for glutamine exceeds its capacity for synthesis.[8][9]

Key Roles of Glutamine:

-

Metabolic Fuel: It is a primary energy source for rapidly dividing cells, including immune cells and intestinal enterocytes.[6]

-

Nitrogen Transport: It is the principal carrier of nitrogen between tissues, essential for nucleotide and protein synthesis.[7][10]

-

Immune Modulation: Glutamine is crucial for the proliferation and function of lymphocytes and macrophages, thereby supporting a robust immune response.[8][11][12]

-

Neuroprotection: It has demonstrated neuroprotective effects, helping to regulate oxidative stress and inflammatory responses in the central nervous system.[9][13]

Incorporating D-glutamine into a peptide sequence combines the metabolic and signaling advantages of the glutamine side chain with the superior stability of a D-amino acid backbone. This creates a powerful tool for sustained therapeutic intervention in pathologies where glutamine metabolism is critical.

Therapeutic Applications & Developmental Frameworks

The unique properties of D-glutamine containing peptides have positioned them as promising candidates in several therapeutic areas. The general workflow for developing such a peptide involves design and synthesis, followed by rigorous validation of its stability and activity.

Figure 2: General workflow for the development and validation of a D-glutamine containing therapeutic peptide.

Application in Oncology

Glutamine metabolism is frequently dysregulated in cancer cells to support their rapid proliferation and survival.[12] This creates opportunities for therapeutic intervention.

-

Inhibition of Protein-Protein Interactions (PPIs): Many oncogenic pathways are driven by PPIs. Peptides are ideal for inhibiting these large, flat interfaces.[2][14] D-peptides offer the necessary stability for this role. For example, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is a prime target. A D-peptide containing D-glutamine could be designed to mimic the p53 binding domain, blocking the p53-MDM2 interaction and reactivating p53's tumor-suppressing function with a long half-life.[3]

-

Targeted Drug Delivery: Peptides can be used as targeting ligands to deliver cytotoxic agents specifically to tumor cells that overexpress certain receptors.[15] A D-peptide containing D-glutamine would ensure the delivery vehicle remains intact in circulation long enough to reach the tumor site.

-

Modulating the Tumor Microenvironment: D-glutamine peptides could be used to modulate the immune response within the tumor microenvironment. Given glutamine's role in fueling immune cells, a stable D-Gln peptide might enhance the activity of tumor-infiltrating lymphocytes.[12]

Application in Neurodegenerative Diseases

Evidence suggests that glutamine supplementation can be neuroprotective, particularly in conditions like Alzheimer's disease (AD) by mitigating damage from amyloid-beta (Aβ) and oxidative stress.[9]

-